molecular formula C11H7ClF3NO B6149904 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline CAS No. 1407066-10-7

2-chloro-6-(2,2,2-trifluoroethoxy)quinoline

Cat. No.: B6149904
CAS No.: 1407066-10-7
M. Wt: 261.6
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Description

2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is a quinoline derivative characterized by the presence of a chloro group at the second position and a trifluoroethoxy group at the sixth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline typically involves the reaction of 2-chloroquinoline with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the substitution of the chloro group with the trifluoroethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline possess antibacterial and antifungal activities against various pathogens.

Pathogen Activity Reference
Escherichia coliInhibitory effect
Staphylococcus aureusModerate activity
Aspergillus nigerAntifungal activity

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. The incorporation of trifluoroethoxy groups has been linked to enhanced efficacy in inhibiting cancer cell proliferation.

  • Case Study : A study demonstrated that related quinoline compounds showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting a potential pathway for developing new anticancer agents .

Insecticidal Activity

The compound has been identified as an effective insecticide. Its mechanism involves disrupting the nervous system of pests, leading to paralysis and death.

Insect Pest Effectiveness Reference
AphidsHigh efficacy
WhitefliesSignificant control
  • Research Findings : A patent described the synthesis of this compound as part of a broader effort to develop novel insecticides that are both effective and environmentally safe .

Mechanism of Action

The mechanism of action of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can inhibit enzyme activities or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is unique due to the presence of both a chloro and a trifluoroethoxy group on the quinoline ring, which imparts distinct chemical and biological properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .

Properties

CAS No.

1407066-10-7

Molecular Formula

C11H7ClF3NO

Molecular Weight

261.6

Purity

95

Origin of Product

United States

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